9-Methyl Risperidone is derived from the metabolic processes of Risperidone, specifically through hydroxylation. It is recognized as a significant metabolite, often referred to as 9-Hydroxyrisperidone or Paliperidone, which has been marketed for clinical use. The compound belongs to the class of benzisoxazole derivatives, characterized by their efficacy in modulating neurotransmitter systems in the brain, particularly serotonin and dopamine receptors.
The synthesis of 9-Methyl Risperidone involves several key steps that can be achieved through various methods. The most common synthetic route includes:
The synthesis can also involve multiple approaches depending on the desired purity and yield of the final product .
The molecular structure of 9-Methyl Risperidone can be described by its chemical formula . The compound features:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
9-Methyl Risperidone undergoes various chemical reactions typical for organic compounds with functional groups such as hydroxyls and amines. Key reactions include:
These reactions are essential for understanding its metabolic pathways and pharmacokinetics in biological systems .
The mechanism of action of 9-Methyl Risperidone involves:
9-Methyl Risperidone exhibits distinct physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
The primary applications of 9-Methyl Risperidone include:
9-Methyl Risperidone (C₂₄H₂₉FN₄O₂) is a synthetic structural analog of the antipsychotic drug risperidone. Its systematic IUPAC name is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. Key identifiers include:
Table 1: Chemical Identifiers of 9-Methyl Risperidone
Identifier Type | Value |
---|---|
CAS Registry Number | 18995814 |
PubChem CID | 18995814 |
Molecular Formula | C₂₄H₂₉FN₄O₂ |
IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
9-Methyl Risperidone is structurally derived from risperidone (C₂₃H₂₇FN₄O₂) through methylation at the 9-position of its tetrahydropyridopyrimidinone moiety. This modification distinguishes it from the primary active metabolite 9-hydroxyrisperidone (paliperidone, C₂₃H₂₇FN₄O₃), which features a hydroxyl group instead of a methyl group at the same position [1] [4] [6]. Key structural comparisons:
This methylation eliminates the chiral center present in 9-hydroxyrisperidone, resulting in a single stereoisomer compared to the enantiomeric pair ((+)- and (-)-9-hydroxyrisperidone) observed in the metabolite [5] [6].
The development of 9-methyl risperidone emerged from metabolic studies of risperidone in the 1990s. Researchers synthesized this analog to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7